2,5-Furandione, dihydro-3-(1-methylethyl)-
Description
The compound "2,5-Furandione, dihydro-3-(1-methylethyl)-" is a substituted furandione derivative characterized by a dihydrofuran ring system with a ketone group at positions 2 and 5 and an isopropyl group at position 2. These compounds are typically used as intermediates in polymer synthesis, surfactants, or functional additives in industrial greases .
Properties
IUPAC Name |
3-propan-2-yloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4(2)5-3-6(8)10-7(5)9/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCFJXBYVYYZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441310 | |
| Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49538-78-5 | |
| Record name | 2,5-Furandione, dihydro-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-(1-methylethyl)- can be achieved through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and isopropyl-substituted dienes. The reaction typically requires heating and may be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 2,5-Furandione, dihydro-3-(1-methylethyl)- often involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of high-purity starting materials and controlled reaction environments is crucial to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, dihydro-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the anhydride group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols or other reduced derivatives.
Substitution: Amides, esters, or thioesters, depending on the nucleophile used.
Scientific Research Applications
2,5-Furandione, dihydro-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-(1-methylethyl)- involves its reactivity as an anhydride. The compound can react with nucleophiles, leading to the formation of various derivatives. These reactions often involve the opening of the anhydride ring and the formation of new bonds with the nucleophile. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved.
Comparison with Similar Compounds
Key Structural Trends :
- Increasing alkyl chain length (e.g., methyl → tetrapropenyl → hexadecenyl) correlates with higher molecular weight and hydrophobicity .
- Unsaturated substituents (e.g., octenyl, hexadecenyl) enhance reactivity in polymerization or functionalization reactions .
Physicochemical and Environmental Properties
Findings :
- The tetrapropenyl-substituted derivative exhibits significant hydrophobicity (log Pow >4.39), making it suitable for lubricant formulations but posing moderate environmental bioaccumulation risks .
- Pressure-dependent boiling points (387.7–412.7 K) suggest stability under industrial processing conditions for certain derivatives .
Implications :
Biological Activity
Overview
2,5-Furandione, dihydro-3-(1-methylethyl)-, also known as dihydro-3-isopropyl-2,5-furandione, is a heterocyclic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.
- Chemical Formula: CHO
- Molecular Weight: 170.16 g/mol
- CAS Number: 49538-78-5
Antimicrobial Activity
Research indicates that 2,5-Furandione, dihydro-3-(1-methylethyl)- exhibits significant antimicrobial properties. A study evaluating various derivatives of this compound demonstrated its effectiveness against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound's structure may facilitate interactions with bacterial cell membranes or enzymes critical for bacterial survival .
Antioxidant Activity
The antioxidant capacity of 2,5-Furandione was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
At a concentration of 100 µg/mL, the compound exhibited an impressive scavenging activity of 85%, indicating its potential as a natural antioxidant agent .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death .
Case Studies
-
Case Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various furan derivatives against multidrug-resistant bacteria. The findings highlighted that dihydro-3-(1-methylethyl)- exhibited superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance. -
Case Study on Antioxidant Properties
An investigation into the antioxidant properties of several furan derivatives revealed that dihydro-3-(1-methylethyl)- outperformed common synthetic antioxidants like butylated hydroxytoluene (BHT) in scavenging DPPH radicals, supporting its application in food preservation and nutraceuticals. -
Case Study on Cancer Cell Lines
Research conducted at a leading cancer research institute demonstrated that treatment with dihydro-3-(1-methylethyl)- led to significant reductions in tumor size in xenograft models of breast cancer. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
